6-amino-1H-indol-4-ol

Medicinal Chemistry Physicochemical Properties Building Block Selection

6-Amino-1H-indol-4-ol is a disubstituted indole scaffold bearing an amino group at position 6 and a hydroxyl group at position 4 of the bicyclic indole nucleus, with molecular formula C₈H₈N₂O and molecular weight 148.16 g·mol⁻¹. The compound is classified as a hydroxyindole/aminoindole hybrid and is generated via acid-catalyzed intramolecular cyclization of O-(3,5-diaminophenyl)-substituted ketoximes.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 885520-39-8
Cat. No. B1614423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1H-indol-4-ol
CAS885520-39-8
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2)N)O
InChIInChI=1S/C8H8N2O/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H,9H2
InChIKeyQCQWXAVDEPECFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1H-indol-4-ol (CAS 885520-39-8): Structural and Physicochemical Baseline for Procurement Evaluation


6-Amino-1H-indol-4-ol is a disubstituted indole scaffold bearing an amino group at position 6 and a hydroxyl group at position 4 of the bicyclic indole nucleus, with molecular formula C₈H₈N₂O and molecular weight 148.16 g·mol⁻¹ . The compound is classified as a hydroxyindole/aminoindole hybrid and is generated via acid-catalyzed intramolecular cyclization of O-(3,5-diaminophenyl)-substituted ketoximes [1]. Its computed LogP of 1.46 and topological polar surface area (TPSA) of 62.04 Ų place it in a physicochemical space distinct from mono-substituted indole analogs, making it a strategic intermediate for medicinal chemistry programs requiring both hydrogen-bond donor capacity (3 HBD) and acceptor capacity (2 HBA) on a rigid, zero-rotatable-bond core .

Why 6-Amino-1H-indol-4-ol Cannot Be Replaced by 6-Aminoindole or 4-Hydroxyindole in Synthesis Programs


The co-occurrence of a 6-NH₂ and 4-OH on the indole framework creates a substitution pattern that cannot be replicated by mixing or alternating the mono-functional analogs 6-aminoindole (CAS 5318-27-4) or 4-hydroxyindole (CAS 2380-94-1). The two substituents are positioned on the same benzenoid ring in a 1,3-relationship, enabling intramolecular hydrogen-bonding motifs and simultaneous electrophilic/nucleophilic derivatization at two distinct sites . Mono-substituted analogs lack this orthogonal reactivity: 6-aminoindole offers only amine-directed chemistry, while 4-hydroxyindole provides only phenol-type reactivity; neither can participate in the same tandem functionalization sequences . For procurement, substituting the disubstituted scaffold with either mono-substituted building block will alter the downstream compound's hydrogen-bonding network, metabolic profile, and target engagement geometry—changes that are irrecoverable without resynthesis of the core .

Quantitative Differentiation Evidence for 6-Amino-1H-indol-4-ol vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity: 6-Amino-1H-indol-4-ol vs. 6-Aminoindole

6-Amino-1H-indol-4-ol possesses three hydrogen-bond donor (HBD) sites (indole NH, phenolic OH, aniline NH₂), compared to two HBD sites for 6-aminoindole (indole NH, aniline NH₂) . This additional HBD, contributed by the 4-OH group, elevates the compound's capacity for intermolecular hydrogen bonding with biological targets and alters its solubility and permeability profile. The increased HBD count directly impacts compliance with Lipinski's Rule of Five and influences oral bioavailability predictions in drug design contexts [1].

Medicinal Chemistry Physicochemical Properties Building Block Selection

Topological Polar Surface Area Differentiation: 6-Amino-1H-indol-4-ol vs. 6-Fluoro-1H-indol-4-ol

The TPSA of 6-amino-1H-indol-4-ol is 62.04 Ų, whereas the fluoro analog 6-fluoro-1H-indol-4-ol has a TPSA of approximately 33.1 Ų (only one HBD, two HBA) . The 87% higher TPSA of the amino derivative predicts lower passive blood-brain barrier permeability but stronger hydrogen-bond-mediated interactions with polar protein surfaces. This physicochemical divergence dictates that the amino-substituted scaffold is better suited for peripheral or polar binding-site targets, while the fluoro analog is preferred for CNS programs requiring enhanced passive diffusion [1].

Drug Design CNS Permeability Physicochemical Profiling

Synthetic Route Specificity: Cyclization Yield Advantage of 6-Amino-4-hydroxyindoles vs. Alternative Indole Syntheses

The acid-catalyzed cyclization of O-(3,5-diaminophenyl)-substituted ketoximes provides a direct and selective route to 6-amino-4-hydroxyindoles, as reported by Kokurkina et al. (2011) [1]. This method installs both the 6-amino and 4-hydroxy groups simultaneously during ring closure, avoiding the need for sequential protection/deprotection steps required when synthesizing the same substitution pattern from pre-formed indole cores such as 4-hydroxyindole or 6-aminoindole. Traditional electrophilic substitution on indole is strongly C-3 directed; installing substituents selectively at both C-4 and C-6 positions typically requires multi-step sequences with lower overall yields. The ketoxime cyclization approach represents a more convergent strategy, although exact comparative yields vs. stepwise routes have not been published in a head-to-head format.

Synthetic Chemistry Process Chemistry Building Block Manufacture

Rotatable Bond Count and Molecular Rigidity: 6-Amino-1H-indol-4-ol vs. Side-Chain-Functionalized Indole Analogs

6-Amino-1H-indol-4-ol possesses zero rotatable bonds, making it a fully rigid aromatic scaffold . In contrast, commonly used indole building blocks such as tryptamine (CAS 61-54-1, 2 rotatable bonds), 3-(3-aminopropyl)-1H-indol-4-ol (CAS not specified, ≥3 rotatable bonds), and 5-methoxytryptamine (CAS 608-07-1, 3 rotatable bonds) introduce conformational flexibility that can reduce binding affinity due to entropic penalties upon target engagement [1]. The rigid core of 6-amino-1H-indol-4-ol pre-organizes the pharmacophoric elements (NH₂ and OH) in a fixed spatial orientation, which can enhance binding enthalpy when the target binding site is complementary to this geometry. This rigidity-enthalpy advantage is a quantifiable design principle: each freely rotatable bond frozen upon binding imposes an estimated entropic penalty of ~0.5–1.5 kcal·mol⁻¹ [2].

Molecular Rigidity Drug Design Entropy Optimization

Positional Isomer Differentiation: 6-Amino-1H-indol-4-ol vs. 4-Amino-1H-indol-6-ol

The regioisomeric pair 6-amino-1H-indol-4-ol (amino at C-6, hydroxyl at C-4) and 4-amino-1H-indol-6-ol (amino at C-4, hydroxyl at C-6) exhibit distinct electronic and steric properties despite identical molecular formula and atom composition . In 6-amino-1H-indol-4-ol, the hydroxyl group at C-4 is peri to the indole C-5 position, enabling intramolecular hydrogen bonding with the indole NH that is geometrically impossible for the 4-amino-6-ol isomer. The amino group at C-6 in the target compound is conjugated with the indole nitrogen through the benzene ring (para relationship to the indole N across ring fusion), whereas in the 4-amino isomer, the amine is ortho to the indole N, altering its basicity and nucleophilicity. These positional differences produce measurably different LogP values: 1.46 for the 6-amino-4-ol vs. a computed LogP of approximately 1.0–1.2 for the 4-amino-6-ol isomer . This LogP difference of ~0.3–0.5 log units, while modest, is significant in the context of lead optimization where every 0.5-log-unit change can impact distribution coefficients and off-target binding.

Regioisomer Selectivity Medicinal Chemistry Structure-Activity Relationships

Limited Published Biological Activity Data: Transparency Statement for Procurement Decision-Making

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and primary literature (as of 2026-05-11) did not return quantitative IC₅₀, Ki, EC₅₀, or Kd values for 6-amino-1H-indol-4-ol (CAS 885520-39-8) against any defined biological target [1][2]. This contrasts with the comparator scaffold 4-hydroxyindole (CAS 2380-94-1), for which a Ki of 10,900 nM (10.9 μM) against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) has been reported [3]. The absence of published activity data does not indicate inactivity of the target compound; rather, it reflects that this specific disubstituted indole has not yet been subjected to systematic biological profiling in the peer-reviewed literature. Users procuring this compound for biological screening should anticipate that all target engagement, selectivity, and potency data will need to be generated de novo. This transparency is essential for accurate budget and timeline planning in drug discovery campaigns.

Data Availability Procurement Risk Screening Strategy

Evidence-Backed Application Scenarios for 6-Amino-1H-indol-4-ol in Scientific Research and Industrial Procurement


Scaffold for Fragment-Based Drug Discovery Requiring a Rigid, Zero-Rotatable-Bond Core

With zero rotatable bonds, 6-amino-1H-indol-4-ol serves as a fully pre-organized fragment for biophysical screening (SPR, NMR, DSF). Its rigidity eliminates the entropic penalty associated with flexible fragments (~0.5–1.5 kcal·mol⁻¹ per frozen bond), potentially yielding higher ligand efficiency (LE) values in fragment hit identification campaigns . The three hydrogen-bond donor sites enable diverse interaction geometries with protein hot spots, and the two acceptor sites facilitate water-mediated interactions, making this scaffold suitable for fragment libraries targeting polar binding pockets such as kinase hinge regions, phosphatase active sites, or proteolytic enzyme S1 pockets.

Dual-Derivatization Intermediate for Parallel Library Synthesis

The simultaneous presence of a phenolic -OH (amenable to O-alkylation, acylation, sulfonation) and an aromatic -NH₂ (amenable to amide coupling, reductive amination, urea formation) on a single indole core enables divergent parallel synthesis strategies . 6-Amino-1H-indol-4-ol can be selectively functionalized at either position through judicious choice of reaction conditions (e.g., protecting-group-free O-selective acylation under mildly basic conditions vs. N-selective coupling under amide-coupling conditions), allowing rapid generation of compound libraries for structure-activity relationship (SAR) exploration. The LogP of 1.46 and TPSA of 62.04 Ų provide a starting point within drug-like chemical space that can be tuned through substituent addition [1].

Physicochemical Probe for Investigating Substituent Effects on Permeability and Solubility

The TPSA of 62.04 Ų positions 6-amino-1H-indol-4-ol near the threshold for acceptable oral absorption (typically <140 Ų for good intestinal permeability) but below the conventional CNS cutoff (~60–70 Ų for passive brain penetration) . This borderline physicochemical profile makes the compound a useful control scaffold in permeability studies, where systematic derivatization at the 6-NH₂ or 4-OH positions can be used to map the TPSA-permeability relationship for indole-based chemical series. The three hydrogen-bond donors (above the Rule-of-Five recommended maximum of 5 for the final drug but acceptable for a fragment starting point) further provide a measurable parameter for solubility optimization studies [1].

Synthetic Intermediate for Acylated 6-Aminoindole Derivatives in Epigenetic Drug Discovery

Patent literature (US-2023027198-A1) describes acylated 6-aminoindoles as inhibitors of the ENL/AF9 YEATS domain, a chromatin reader protein implicated in acute myeloid leukemia maintenance . While the patented compounds feature N-acylated 6-aminoindole cores without the 4-OH group, 6-amino-1H-indol-4-ol offers an additional derivatization handle at the 4-position that could be exploited to modulate pharmacokinetic properties (via O-glucuronidation or O-sulfation) or introduce additional target interactions. The availability of this scaffold with the 4-OH pre-installed eliminates the need for late-stage oxidation chemistry in the synthesis of more complex, polyfunctional YEATS domain inhibitors.

Quote Request

Request a Quote for 6-amino-1H-indol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.